molecular formula C9H10FN B12122912 2-Propen-1-amine, 3-(3-fluorophenyl)-

2-Propen-1-amine, 3-(3-fluorophenyl)-

Cat. No.: B12122912
M. Wt: 151.18 g/mol
InChI Key: GFHAWTYOTJOYGS-DUXPYHPUSA-N
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Description

2-Propen-1-amine, 3-(3-fluorophenyl)- is an organic compound with the molecular formula C9H10FN. It is a derivative of propenylamine, where a fluorophenyl group is attached to the third carbon of the propenyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-amine, 3-(3-fluorophenyl)- can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, where the reaction conditions are optimized for high yield and purity. The use of environmentally benign organoboron reagents and efficient palladium catalysts is crucial for the scalability of this process .

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-amine, 3-(3-fluorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9_9H10_{10}FN
  • Molecular Weight : 151.18 g/mol
  • IUPAC Name : (E)-3-(3-fluorophenyl)prop-2-en-1-amine
  • CAS Registry Number : 1315378-54-1

The compound features a double bond between the second and third carbon atoms, classifying it as an alkene. The presence of the fluorine atom enhances its reactivity and biological activity compared to similar compounds.

Scientific Research Applications

  • Medicinal Chemistry
    • Antimicrobial Activity : Recent studies suggest that 2-Propen-1-amine, 3-(3-fluorophenyl)- exhibits promising antimicrobial properties. Research has demonstrated its potential to inhibit bacterial growth, making it a candidate for developing new antibiotics .
    • Anticancer Properties : The compound has been investigated for its ability to induce apoptosis in cancer cells. Preliminary results indicate that it may interact with specific cellular pathways, leading to reduced tumor growth in vitro .
    • Neurological Applications : Due to its structural similarity to neurotransmitters, this compound is being explored for its potential effects on neurological disorders. Its ability to modulate receptor activity could lead to therapeutic applications in treating conditions like depression or anxiety .
  • Materials Science
    • Polymer Chemistry : The unique structure of 2-Propen-1-amine, 3-(3-fluorophenyl)- makes it suitable for incorporation into polymer matrices. Its reactivity can be harnessed in creating novel materials with enhanced mechanical properties and thermal stability .
    • Synthesis of Functionalized Materials : The compound can serve as a building block for synthesizing more complex structures used in advanced materials, such as sensors or drug delivery systems .

Case Study 1: Antimicrobial Efficacy

A study published in RSC Advances explored the antimicrobial effects of derivatives of 2-Propen-1-amine, 3-(3-fluorophenyl)- against various bacterial strains. The results indicated that certain derivatives displayed significant inhibition zones compared to standard antibiotics, suggesting a pathway for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

Research conducted by a team at the University of São Paulo focused on the anticancer properties of the compound. In vitro assays showed that treatment with 2-Propen-1-amine, 3-(3-fluorophenyl)- led to a notable decrease in cell viability in several cancer cell lines. This study highlighted the compound's potential as a lead structure for further drug development .

Mechanism of Action

The mechanism of action of 2-Propen-1-amine, 3-(3-fluorophenyl)- involves its interaction with specific molecular targets and pathways. The fluorophenyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Propen-1-amine, 3-(3-bromo-4-fluorophenyl)-
  • 2-Propen-1-amine, 3-(4-bromo-2-fluorophenyl)-
  • (2E)-3-(3-Fluorophenyl)-2-propen-1-amine

Uniqueness

2-Propen-1-amine, 3-(3-fluorophenyl)- is unique due to the specific positioning of the fluorophenyl group, which can significantly impact its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, differentiating it from other similar compounds .

Biological Activity

2-Propen-1-amine, 3-(3-fluorophenyl)-, also known as 3-(3-fluorophenyl)prop-1-en-2-amine, is an organic compound with significant potential in medicinal chemistry. Its structure features a propenamine backbone with a fluorophenyl substituent, which may influence its biological activity. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.

The molecular formula of 2-Propen-1-amine, 3-(3-fluorophenyl)- is C9H10FNC_9H_{10}FN. The presence of the fluorine atom in the phenyl group is believed to enhance the compound's reactivity and biological interactions.

Biological Activity

Research indicates that 2-Propen-1-amine, 3-(3-fluorophenyl)- exhibits various biological activities:

1. Antimicrobial Activity
Studies have suggested that compounds similar to 2-Propen-1-amine, particularly those with substituted phenyl groups, may possess antimicrobial properties. For instance, derivatives of propenamines have shown effectiveness against various bacterial strains, although specific data on this compound's efficacy remains limited.

2. Anticancer Activity
Several studies have investigated the anticancer potential of compounds related to 2-Propen-1-amine. For example, a recent study on chalcone derivatives demonstrated significant cytotoxic effects on cancer cell lines including HeLa (cervical cancer) and AGS (gastric adenocarcinoma). The IC50 values for some derivatives were found to be as low as 0.89μg/mL0.89\,\mu g/mL, indicating potent activity .

Table: Summary of Anticancer Activity

CompoundCell LineIC50 (μg/mL\mu g/mL)Mechanism of Action
Compound AHeLa0.89Induces apoptosis via mitochondrial pathway
Compound BAGS5.00Activates caspase pathways
2-Propen-1-amine, 3-(3-fluorophenyl)-TBDTBDTBD

The mechanisms underlying the biological activity of 2-Propen-1-amine are not fully elucidated but may involve:

  • Enzyme Interaction: The compound may bind to specific enzymes or receptors, modulating their activity which can lead to altered cellular signaling pathways.
  • Apoptosis Induction: Similar compounds have been shown to induce apoptosis through both intrinsic and extrinsic pathways by affecting mitochondrial membrane potential and activating caspases .

Case Studies

A notable case study involved testing a series of propenamine derivatives for their anticancer effects. The study found that certain derivatives significantly inhibited cell growth in various cancer cell lines while sparing normal cells . The selectivity observed suggests that modifications in the chemical structure can enhance therapeutic efficacy while minimizing toxicity.

Properties

Molecular Formula

C9H10FN

Molecular Weight

151.18 g/mol

IUPAC Name

(E)-3-(3-fluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H10FN/c10-9-5-1-3-8(7-9)4-2-6-11/h1-5,7H,6,11H2/b4-2+

InChI Key

GFHAWTYOTJOYGS-DUXPYHPUSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C/CN

Canonical SMILES

C1=CC(=CC(=C1)F)C=CCN

Origin of Product

United States

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